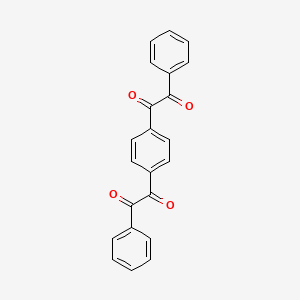

1,4-Bisbenzil

Beschreibung

Contextualizing 1,4-Bisbenzil within Alpha-Dicarbonyl Chemistry and Benzil (B1666583) Analogs

This compound is classified as an α-dicarbonyl compound, a family of molecules characterized by the presence of two adjacent carbonyl groups. wikipedia.org This structural feature is central to its chemical reactivity and photophysical properties. As a bisbenzil, it is an analog of benzil, a simpler α-diketone. rjptonline.orgresearchgate.netsphinxsai.comnih.govresearchgate.net The study of benzil and its derivatives provides a foundational understanding for the more complex behavior of molecules like this compound. The presence of two α-dicarbonyl units within a single molecular framework sets this compound apart, leading to unique reactivity and applications not typically observed in simpler benzil analogs. mdpi.com

The chemistry of α-dicarbonyls is rich and varied, with their reactivity often centered on the electrophilicity of the carbonyl carbons and the ability of the dicarbonyl unit to participate in various condensation and rearrangement reactions. wikipedia.org In the case of this compound, the two dicarbonyl groups are electronically conjugated through the central phenylene ring, which can influence their reactivity and photophysical behavior.

Significance of this compound in Current Chemical Science and Engineering

The significance of this compound in contemporary chemical science and engineering stems from its versatile applications, particularly in polymer chemistry and materials science. cymitquimica.comaprcomposites.com.au Its ability to act as a photoinitiator and a crosslinking agent for polymers is a key area of research. researchgate.netresearchgate.net

Upon exposure to visible light, this compound can undergo a photoperoxidation reaction, where molecular oxygen inserts between the two carbonyl groups of one of the benzil units. researchgate.net This peroxide can then be decomposed, often by heat or further photoirradiation, to generate reactive radicals that can initiate polymerization or crosslink polymer chains. researchgate.netresearchgate.net This two-step crosslinking process, initiated by visible light and completed by thermal treatment, offers a high degree of control over the material's properties. researchgate.net This has been demonstrated in the crosslinking of polystyrene films, where the use of this compound can lead to a gel content exceeding 80%. researchgate.net

Furthermore, this compound and its derivatives are being explored for their potential in developing novel materials with unique photophysical properties, including room-temperature phosphorescence. mdpi.combeilstein-journals.orgbeilstein-archives.org The development of purely organic phosphorescent materials is a significant area of research, with potential applications in sensing, imaging, and organic light-emitting diodes (OLEDs). beilstein-journals.org

Historical Perspectives on Bisbenzil Derivatives Research

The synthesis of bis(α-diketones) like this compound has been a subject of interest for their use as monomers in the production of high-performance polymers such as polyphenylquinoxalines. acs.org Early synthetic routes to these compounds were often described as tedious and resulted in low yields. acs.org A significant advancement in the synthesis of this compound was the development of a method involving the modified benzoin (B196080) condensation of terephthalaldehyde (B141574) with benzaldehyde, followed by the high-yield oxidation of the resulting bisbenzoin intermediate. acs.org

Historically, the synthesis of 1,4-bis(phenylglyoxyloyl)benzene has been approached through various methods, including the reaction of terephthalonitrile (B52192) with benzylmagnesium chloride followed by oxidation. acs.org Another route involved starting from p-phenylenediacetic acid. acs.org The development of more direct and efficient synthetic methods, such as the modified benzoin condensation, has been crucial for making these compounds more accessible for research and potential applications.

The photochemical behavior of benzil and its analogs has been a long-standing area of investigation. mdpi.com The discovery that benzil can be converted to benzoyl peroxide in the presence of oxygen and light has led to extensive research into the photoperoxidation of related compounds, including this compound, and its application in polymer modification. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H14O4 cymitquimica.comcymitquimica.comcymitquimica.com |

| Molecular Weight | 342.35 g/mol cymitquimica.comfishersci.comfishersci.ca |

| Appearance | Light orange to yellow to green powder or crystals cymitquimica.comchemicalbook.com |

| Melting Point | 125 °C fishersci.comchemicalbook.com |

| Boiling Point | 549.0 ± 33.0 °C (Predicted) chemicalbook.com |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| CAS Number | 3363-97-1 cymitquimica.comcymitquimica.comchemicalbook.com |

| InChI Key | FUEGWHHUYNHBNI-UHFFFAOYSA-N cymitquimica.comfishersci.comfishersci.ca |

| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 cymitquimica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Bisbenzil

Palladium(II)-Catalyzed Oxidation of Bistolanes to 1,4-Bisbenzil Derivatives

A key method for synthesizing this compound derivatives is the Palladium(II)-catalyzed oxidation of bistolanes. beilstein-journals.orgnih.gov This reaction utilizes a palladium catalyst, often palladium(II) chloride (PdCl₂), and an oxidant, typically dimethyl sulfoxide (B87167) (DMSO), to convert the carbon-carbon triple bonds of bistolanes into the diketone functionalities of bisbenzils. beilstein-journals.orgnih.gov

Mechanistic Investigations of C≡C Bond Oxidation by Dimethyl Sulfoxide (DMSO)

The proposed mechanism for the Pd(II)-catalyzed oxidation of the carbon-carbon triple bond (C≡C) by DMSO involves several steps. beilstein-journals.org The process begins with the coordination of the electron-rich C≡C bond to the electron-deficient Pd(II) center, forming a π-complex intermediate. beilstein-journals.org This is followed by a nucleophilic attack on this complex by the oxygen atom of a DMSO molecule, leading to the formation of a cationic vinylpalladium(II) species. beilstein-journals.org A subsequent nucleophilic attack by another DMSO molecule and the elimination of dimethyl sulfide (B99878) results in a cationic intermediate. beilstein-journals.org Finally, the elimination of the Pd(II) catalyst and dimethyl sulfide yields the benzil (B1666583) product. beilstein-journals.org The regenerated Pd(II) catalyst can then participate in another catalytic cycle. beilstein-journals.org In the case of bistolanes, this process can occur a second time to yield the fully oxidized this compound. beilstein-journals.org

Influence of Substituents (e.g., Fluorination) on Reaction Outcomes and Product Distribution

The presence of substituents, particularly fluorine atoms, on the aromatic rings of the bistolane precursors can significantly influence the reaction's outcome and the distribution of products. beilstein-journals.orgnih.gov When non-fluorinated bistolanes are used, the reaction tends to proceed to full oxidation, yielding the corresponding this compound as the primary product. beilstein-journals.orgnih.gov

However, with fluorinated bistolane derivatives, it is possible to isolate not only the fully oxidized bisbenzil derivatives but also mono-oxidized benzil derivatives that still contain a tolane scaffold. beilstein-journals.orgnih.gov This difference in reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which modulates the charge distribution at the alkyne moiety. beilstein-journals.org

Comparison of Fluorinated and Non-Fluorinated Bistolane Precursors

A direct comparison highlights the distinct reactivity of fluorinated and non-fluorinated bistolanes in Pd(II)-catalyzed oxidation.

Non-fluorinated bistolanes typically undergo complete oxidation to form this compound derivatives. beilstein-journals.orgnih.gov For instance, the oxidation of a non-fluorinated bistolane yielded the corresponding bisbenzil in a 40% yield. beilstein-journals.org

Fluorinated bistolanes , on the other hand, exhibit a more controlled oxidation. beilstein-journals.orgnih.gov The electron-withdrawing fluorine atoms decrease the reactivity of the adjacent C≡C bond towards oxidation. beilstein-journals.org This allows for the selective formation and isolation of half-oxidized benzil derivatives alongside the fully oxidized bisbenzil products. beilstein-journals.org Theoretical calculations have shown a significant difference in the Mulliken charge of the sp-hybridized carbon adjacent to the aromatic ring. In a fluorinated bistolane, this carbon has a significant positive charge, while in a non-fluorinated analogue, it carries a negative charge, explaining the retarded oxidation in the fluorinated compounds. beilstein-journals.org

Table 1: Comparison of Reaction Products from Fluorinated and Non-Fluorinated Bistolanes

| Precursor Type | Primary Product(s) | Key Observation |

| Non-Fluorinated Bistolane | This compound derivatives | Exclusive formation of the fully oxidized product. beilstein-journals.orgnih.gov |

| Fluorinated Bistolane | Mono-oxidized benzil derivatives and Bis-oxidized bisbenzil derivatives | Formation of both partially and fully oxidized products due to the electronic effect of fluorine. beilstein-journals.orgnih.gov |

Alternative Synthetic Routes to this compound and its Derivatives

Beyond the palladium-catalyzed oxidation of bistolanes, other synthetic strategies can be employed to create this compound and its derivatives, including those incorporating heterocyclic structures or serving as precursors for larger molecular architectures.

Benzoin (B196080) Condensation Approaches for Thiophene-Containing Bisbenzils

While direct references for the benzoin condensation leading to thiophene-containing bisbenzils are not prevalent in the provided search results, the benzoin condensation is a well-established method for forming α-hydroxy ketones, the precursors to benzils. chimicatechnoacta.ru This reaction typically involves the coupling of two aldehydes. chimicatechnoacta.ru The synthesis of various benzo[b]thiophene derivatives is an active area of research, suggesting that precursors for such a condensation could be synthesized. nih.gov

Condensation Reactions with Diamines for Macrocyclic Ligand Precursors

This compound and its substituted analogues are valuable precursors for the synthesis of macrocyclic ligands through condensation reactions with various diamines. rjpbcs.comresearchgate.netchesci.com In these template condensation reactions, the dicarbonyl groups of the bisbenzil react with the amino groups of a diamine, often in the presence of a metal ion, to form a large, cyclic Schiff base complex. rjpbcs.comresearchgate.netchesci.com

For example, novel Co(II) macrocyclic complexes have been prepared by the template condensation of a bis(benzil)-derived ligand with various diamines such as 4-bromo-1,2-phenylenediamine, 4-chloro-1,2-phenylenediamine, and ethylenediamine. rjpbcs.com Similarly, Mn(II) and other transition metal macrocyclic complexes have been synthesized using bis(benzil) derivatives and different diamines. researchgate.netchesci.com The absence of the C=O stretching band and the appearance of a C=N stretching band in the infrared spectra of the products confirm the condensation and formation of the macrocyclic frame. chesci.com These reactions demonstrate the utility of this compound as a building block for constructing complex coordination compounds. scirp.orgcore.ac.uk

Synthesis of Bistetracyclone from this compound and 1,3-Diphenylacetone (B89425)

A key derivative of this compound is bistetracyclone, a larger analogue of tetracyclone. Its synthesis is achieved through a base-catalyzed Knoevenagel condensation reaction between this compound and 1,3-diphenylacetone. researchgate.netsfu.ca This reaction is a modification of the Aldol condensation. sfu.ca

The mechanism involves the deprotonation of an α-proton on 1,3-diphenylacetone by a base, such as hydroxide, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks an electrophilic carbonyl carbon on the this compound molecule, creating a new carbon-carbon bond. Subsequent protonation and dehydration yield an α,β-unsaturated carbonyl product. This process occurs at both benzil moieties of the this compound molecule, ultimately resulting in the formation of the bistetracyclone structure. sfu.ca

Derivatization and Functionalization Strategies for this compound Scaffolds

The reactive nature of the 1,2-dicarbonyl groups in this compound allows for various derivatization and functionalization strategies, enabling its incorporation into advanced materials. nih.gov

Formation of Peroxide Structures via Photo-peroxidation of this compound

One of the most significant functionalization pathways for this compound is its conversion to a peroxide structure through photo-peroxidation. When irradiated with visible light at wavelengths greater than 400 nm in the presence of atmospheric oxygen, the 1,2-dicarbonyl (benzil) moieties are transformed into benzoyl peroxide structures. nih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net This conversion happens as molecular oxygen inserts between the two carbonyl groups. researchgate.netresearchgate.net

This photochemical transformation can be monitored using FTIR spectroscopy, which shows a characteristic decrease in the dicarbonyl absorption band and a concurrent increase in peroxide absorption bands. researchgate.net This process is particularly efficient in glassy polymer matrices, such as polystyrene films doped with this compound. dntb.gov.uamdpi.com

Table 1: FTIR Spectral Changes During Photo-peroxidation of this compound in a Polystyrene Film

| Vibrational Mode | Wavenumber (cm⁻¹) | Observation |

| Dicarbonyl Absorption | 1675 | Decreases upon irradiation researchgate.net |

| Peroxide Absorption | 1770 and 1793 | Increases upon irradiation researchgate.net |

Grafting and Polymer Modification through this compound Derivatives

The peroxide structures generated from the photo-peroxidation of this compound serve as effective initiators for polymer modification. The subsequent decomposition of these peroxide groups, which can be induced thermally or photochemically, generates free radicals. researchgate.netresearchgate.net These highly reactive acyloxy radicals can initiate the grafting of new monomers onto existing polymer chains. nih.govdntb.gov.ua

This strategy has been successfully employed to graft monomers like acrylic acid and methacrylic acid onto the surface of polymer films. researchgate.net For instance, low-density polyethylene (B3416737) (LDPE) films and styrene (B11656) copolymer films have been surface-modified using this technique, resulting in significant changes to surface properties, such as a decrease in the contact angle. researchgate.net This method provides a convenient route for modifying polymer chains and creating polymer networks. nih.govdntb.gov.ua

Synthesis of Novel Polyarylene Poly(amic acid)s and Polyimides Containing this compound Moieties

Derivatives of this compound, such as the aforementioned bistetracyclone, are valuable monomers for the synthesis of high-performance polymers, including polyarylene poly(amic acid)s and polyimides. researchgate.net Polyimides are typically synthesized via a two-step process. iitkgp.ac.in The first step involves the solution polycondensation of a dianhydride and a diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) prepolymer. iitkgp.ac.inoatext.com

In the second step, this PAA is converted to the final polyimide through cyclodehydration. iitkgp.ac.in This can be achieved either through thermal imidization, by heating the PAA at elevated temperatures (200-300 °C), or through chemical imidization using a dehydrating agent and a catalyst at lower temperatures. iitkgp.ac.in Bistetracyclone, derived from this compound, can be used as a monomer in Diels-Alder polycondensations with diethynyl-functionalized comonomers to produce polyphenylenes, which are precursors to these advanced polymer systems. sfu.casfu.ca Microwave-assisted polycondensation has also been explored as a rapid method for synthesizing polymers using bisbenzil monomers. rsc.org These synthetic routes allow for the incorporation of the rigid and photoactive this compound core into the backbone of novel polyimides, imparting unique thermal and mechanical properties.

Advanced Spectroscopic Characterization and Elucidation of 1,4 Bisbenzil

Photophysical Properties and Excited-State Dynamics of 1,4-Bisbenzil

The photophysical behavior of this compound and its analogues is characterized by the interplay between fluorescence and phosphorescence, governed by the dynamics of their excited states.

In solution, such as toluene (B28343) at room temperature, this compound derivatives exhibit dual luminescence, displaying both fluorescence and phosphorescence. beilstein-journals.orgbeilstein-archives.org Upon photoexcitation, these compounds show a fluorescence emission band in the shorter wavelength region and a phosphorescence band at longer wavelengths. beilstein-journals.orgnih.gov Specifically, studies on non-fluorinated and fluorinated this compound derivatives in toluene reveal photoluminescence (PL) bands corresponding to fluorescence with maxima (λ_PL) between 393 nm and 412 nm. beilstein-journals.org The phosphorescence emission is observed in the longer wavelength region, with maxima appearing between 551 nm and 569 nm. beilstein-journals.org The absorption spectra for these bisbenzil derivatives show a major signal around 290 nm and a very weak absorption band between 402-405 nm, which is attributed to an n-π* transition. beilstein-journals.orgmdpi.com

Table 1: Photophysical Emission Data for this compound Derivatives in Toluene

This table is interactive. Click on the headers to sort the data.

| Compound Type | Emission Type | Wavelength Range (nm) | Source |

| Bisbenzil Derivatives | Fluorescence | 393 - 412 | beilstein-journals.org |

| Bisbenzil Derivatives | Phosphorescence | 514 - 569 | beilstein-journals.org |

| Fluorinated Benzils | Fluorescence | ~395 | beilstein-journals.org |

| Fluorinated Benzils | Phosphorescence | ~563 | beilstein-journals.org |

A significant characteristic of this compound and its analogues is their ability to exhibit room-temperature phosphorescence (RTP) in solution. beilstein-journals.orgmdpi.com Both fluorinated and non-fluorinated bisbenzil derivatives have been shown to be capable of emitting RTP. mdpi.comresearchgate.net The observation of phosphorescence at ambient temperature is noteworthy because, for many organic molecules, this phenomenon is typically quenched and only observable at cryogenic temperatures (e.g., 77 K). mdpi.comresearchgate.net The development of such pure organic RTP materials is an area of active research, offering alternatives to traditional transition-metal complexes. beilstein-archives.orgnih.gov The photoluminescence quantum yields (PLQYs) for bisbenzil derivatives in toluene solution are generally low, reported to be less than 1%. mdpi.com

The emission of phosphorescence from this compound is contingent upon an efficient intersystem crossing (ISC) process, where the molecule transitions from the lowest excited singlet state (S₁) to a triplet state (T₁). beilstein-journals.org This spin-forbidden transition is facilitated by spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion. wikipedia.org For α-dicarbonyl compounds like benzil (B1666583), conformational flexibility, specifically the twisting around the bond between the two carbonyl groups, is known to enhance SOC by reducing the energy gap between the relevant excited singlet and triplet states, leading to an efficient ISC. mdpi.compreprints.org

In related fluorinated monobenzil compounds, an effective ISC is proposed to arise from strong spin-orbit coupling involving a ¹(n, π)→³(π, π) transition. beilstein-journals.orgbeilstein-archives.orgnih.gov However, the mechanism appears to be different or less efficient in bisbenzil analogues. beilstein-journals.orgibaraki.ac.jp Time-resolved studies and density functional theory (DFT) calculations on a monobenzil derivative revealed the existence of a second excited triplet state (T₂) in close energetic proximity to the first excited singlet state (S₁), indicating a fast ISC pathway. mdpi.comresearchgate.netresearchgate.net This specific finding for the monobenzil suggests that the precise energy alignment of singlet and triplet manifolds is critical for efficient ISC. mdpi.com The process allows for the population of the T₁ state, from which radiative decay to the ground state (S₀) results in phosphorescence. beilstein-journals.org

The photoluminescence of this compound derivatives is highly sensitive to the presence of molecular oxygen (O₂). beilstein-journals.org In a typical experiment, bubbling nitrogen (N₂) gas through a toluene solution of a bisbenzil derivative allows for the clear observation of both fluorescence and phosphorescence bands. beilstein-journals.org However, when the solution is saturated with O₂, the triplet states are strongly deactivated or quenched. beilstein-journals.org This quenching effect leads to the disappearance of the phosphorescence emission band at longer wavelengths (~560 nm), while the fluorescence band at shorter wavelengths (~395 nm) remains. beilstein-journals.org This differential effect confirms the assignment of the emission bands: the O₂-sensitive band is phosphorescence from the triplet state, and the O₂-insensitive band is fluorescence from the singlet state. beilstein-journals.org

Time-resolved photoluminescence spectroscopy has been employed to investigate the excited-state dynamics of this compound derivatives, revealing clear RTP emissions with lifetimes on the microsecond (µs) timescale. mdpi.comresearchgate.netresearchgate.net Techniques such as time-correlated single photon counting (TCSPC) and multichannel scaler (MCS) methods are used for these measurements. mdpi.compreprints.org

Studies on fluorinated and non-fluorinated bisbenzil derivatives in N₂-purged toluene solutions have determined their RTP lifetimes. For instance, a fluorinated bisbenzil derivative was found to have a lifetime of approximately 5.2 µs, whereas the non-fluorinated analogue exhibited a longer lifetime of around 17.5-18.8 µs. researchgate.net The longer lifetime in the non-fluorinated compound results in a more intense RTP emission. mdpi.com These microsecond-regime lifetimes are characteristic of the triplet excited state responsible for phosphorescence. preprints.orgresearchgate.net

Table 2: Excited-State Lifetimes of Bisbenzil Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | Measurement Technique | RTP Lifetime (µs) | Source |

| Fluorinated Bisbenzil (2) | TCSPC / Oscilloscope | 5.2 | researchgate.net |

| Non-fluorinated Bisbenzil (3) | TCSPC / Oscilloscope | 18.8 / 17.5 | researchgate.net |

| Fluorinated Monobenzil (1) | TCSPC / Oscilloscope | 16.9 / 17.5 | researchgate.net |

Influence of Environmental Conditions (e.g., O2, N2) on Photoluminescence

Vibrational Spectroscopy of this compound and Related Structures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides structural information based on the characteristic vibrations of a molecule's functional groups. tanta.edu.egedinst.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light that is dependent on a change in the molecule's polarizability. edinst.comkurouskilab.com

For this compound, a key structural feature is the presence of two benzil moieties, each containing a 1,2-dicarbonyl group. The stretching vibration of these carbonyl (C=O) groups is a particularly strong and characteristic band in the IR spectrum. Studies involving the photochemical transformation of this compound in polystyrene films have identified the dicarbonyl absorption band at approximately 1675 cm⁻¹ in Fourier-transform infrared (FTIR) spectra. researchgate.netmdpi.com The high intensity of this band is due to the significant change in dipole moment associated with the C=O bond stretching. A complete vibrational analysis of the parent molecule, benzil, has been conducted using both experimental and quantum chemical methods, providing a basis for understanding the more complex spectrum of this compound. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra reveal characteristic absorption bands that are indicative of its molecular structure. surfacesciencewestern.com

The FTIR spectrum of this compound is characterized by a prominent dicarbonyl absorption band around 1675 cm⁻¹. researchgate.net This peak is a key indicator of the 1,2-dicarbonyl groups present in the molecule. researchgate.net During photochemical reactions, such as irradiation in the presence of oxygen, the intensity of this dicarbonyl peak decreases. researchgate.net This is accompanied by the appearance of new absorption bands, for instance, peroxide absorptions at approximately 1770 and 1793 cm⁻¹, indicating the transformation of the dicarbonyl groups. researchgate.net The analysis of these spectral changes provides valuable insights into the reaction mechanisms and the structural evolution of this compound under different conditions. researchgate.netresearchgate.net The entire infrared spectrum, with its unique pattern of peaks, serves as a molecular fingerprint for this compound. azooptics.com

Raman Spectroscopy for Conformational Analysis

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR and is particularly useful for analyzing molecular conformations. spectroscopyonline.comamericanpharmaceuticalreview.com The Raman spectrum of a molecule is a unique fingerprint, with bands corresponding to specific vibrational modes. spectroscopyonline.com This technique can be employed to study the conformational isomers and dynamics of molecules. spectroscopyonline.comresearchgate.net

In the context of diketones like this compound, Raman spectroscopy can be used to probe the conformational state of the molecule. researchgate.net The technique is sensitive to changes in molecular geometry and intermolecular interactions. researchgate.netnih.gov For instance, shifts in Raman bands can indicate changes in the dihedral angle between the carbonyl groups or alterations in the orientation of the phenyl rings. While specific detailed Raman studies on the conformational analysis of this compound are not extensively documented in the provided results, the principles of the technique suggest its high potential for such investigations. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the structure and dynamics of molecules in solution. researchgate.net

Proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic compounds, including this compound and its derivatives. beilstein-journals.orgbeilstein-journals.org

¹H NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons. beilstein-journals.org The chemical shifts and splitting patterns of these signals provide information about the electronic environment and connectivity of the protons in the phenyl and phenylene rings. beilstein-journals.org For example, in a related derivative, signals for the aromatic protons were observed in the range of 6.69 to 8.01 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.edu For this compound, distinct signals are expected for the carbonyl carbons and the various aromatic carbons. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum. oregonstate.edu In a similar aromatic ketone, the carbonyl carbon signal appeared at 196 ppm. researchgate.net

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive and specific technique for structural analysis. nih.govnumberanalytics.com The chemical shifts in the ¹⁹F NMR spectrum are very sensitive to the electronic environment of the fluorine atoms, making it a powerful tool for identifying the position of fluorine substituents on the aromatic rings. beilstein-journals.orgnih.gov

Spectroscopic data from ¹H, ¹³C, and ¹⁹F NMR are often used in combination to unambiguously determine the structure of newly synthesized bisbenzil derivatives. beilstein-journals.orgsemanticscholar.org

Table 1: Representative NMR Data for Bisbenzil Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 6.69 - 8.01 | Aromatic protons in a this compound derivative. beilstein-journals.org |

| ¹³C | ~196 | Carbonyl carbon in a related aromatic ketone. researchgate.net |

| ¹⁹F | Not specified for this compound | Highly sensitive to fluorine substitution patterns. nih.govnumberanalytics.com |

Dynamic NMR and 2D-EXSY NMR for Conformational Dynamics

Dynamic NMR (DNMR) techniques, including two-dimensional exchange spectroscopy (2D-EXSY), are employed to study dynamic processes such as conformational changes that occur on the NMR timescale. ucl.ac.ukrsc.org

2D-EXSY NMR is particularly useful for identifying and quantifying chemical exchange processes. nih.gov Cross-peaks in a 2D-EXSY spectrum connect the signals of nuclei that are exchanging between different environments. ucl.ac.uknih.gov This can be applied to study the rotational dynamics around the single bonds in this compound, for instance, the rotation of the phenyl rings or the interconversion between different conformations of the dicarbonyl moieties. unisa.it While specific 2D-EXSY studies on this compound were not found in the search results, the technique has been successfully used to characterize equilibrating rotamers in other complex molecules. nih.gov The rates of these dynamic processes can be determined by analyzing the spectra at different temperatures or by using quantitative 2D-EXSY methods. rsc.orgnih.gov

Mass Spectrometry and Elemental Analysis for Compound Identification

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the identity and elemental composition of a compound. beilstein-journals.org

Mass Spectrometry: MS measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. nist.govnist.gov For this compound, the expected molecular weight is approximately 342.35 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which allows for the unambiguous determination of the molecular formula. beilstein-journals.org For instance, in a study of a benzil derivative, the calculated exact mass was compared to the experimentally found mass to confirm its identity. beilstein-journals.org

Elemental Analysis: Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the calculated values based on the proposed molecular formula. This technique provides crucial evidence for the purity and elemental composition of the synthesized compound. dtic.mil

Table 2: Molecular Weight and Formula of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₄O₄ | nih.gov |

| Molecular Weight | 342.35 g/mol | calpaclab.com |

| Exact Mass | 342.08920892 Da | nih.gov |

Computational Chemistry and Theoretical Modeling of 1,4 Bisbenzil

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has emerged as a crucial tool for characterizing the electronic and structural properties of 1,4-bisbenzil in its ground and excited states.

DFT calculations are instrumental in determining the optimized geometries of this compound's various conformers. The molecule's structure is defined by the rotational freedom of its four phenyl rings and two central carbonyl groups, creating a complex potential energy surface. In its ground state (S₀), this compound and its derivatives typically exhibit a skewed geometry in the benzil (B1666583) moieties, where the side phenyl groups are significantly bent away from the plane of the central rings. mdpi.com However, upon excitation to the first excited singlet state (S₁), the dicarbonyl group conformation becomes more planar. mdpi.com

Theoretical conformational analysis helps identify the most stable ground-state structures, which is fundamental to understanding the molecule's subsequent photochemical behavior. mdpi.comethz.ch Different levels of theory, such as B3LYP/6-31G*, have been shown to predict structural parameters that compare well with experimental X-ray diffraction data for similar molecules like benzil. researchgate.net The quality of these geometry optimizations is critical, as it forms the basis for accurate property estimations. arxiv.org

Table 1: Key Conformational Features of Bisbenzil Derivatives

| State | Moiety | Conformational Characteristic | Source |

| Ground State (S₀) | Benzil | Skewed geometry | mdpi.com |

| Ground State (S₀) | Phenyl Groups | Bent away from the central ring plane | mdpi.com |

| Excited State (S₁) | Dicarbonyl Group | More planar geometry | mdpi.com |

| Excited State (S₁) | Phenyl Groups | Closer to the plane of the central ring | mdpi.com |

The photochemistry of this compound is governed by the energies of its low-lying singlet (S) and triplet (T) excited states. DFT and Time-Dependent DFT (TD-DFT) are used to calculate the vertical excitation energies for these states. mdpi.comresearchgate.net These calculations are essential for interpreting experimental absorption spectra and understanding the dynamics of intersystem crossing (ISC), the process of transitioning from a singlet to a triplet state. mdpi.com

For benzil and its derivatives, the presence of carbonyl groups facilitates ISC. mdpi.com Theoretical studies on related systems have revealed the existence of a second excited triplet state (T₂) in close energetic proximity to the first excited singlet state (S₁). mdpi.comresearchgate.netresearchgate.net This small energy gap is indicative of a fast and efficient ISC pathway, which explains the high triplet quantum yields observed experimentally. mdpi.comresearchgate.net The accuracy of these energy predictions, however, can be highly dependent on the chosen functional. aps.orgua.es

Table 2: Calculated Excitation Energies for a Monobenzil Derivative (a this compound Analogue)

| State | Excitation Energy (eV) | Transition Type | Source |

| S₁ | 3.26 | n→π | mdpi.com |

| T₁ | 2.50 | n→π | mdpi.com |

| T₂ | 3.27 | n→π* | mdpi.com |

| (Calculations performed at the M06-2X/6-31g(d) level of theory) |

DFT-based vibrational frequency calculations are vital for the interpretation of infrared (IR) and Raman spectra of molecules like this compound. researchgate.net By computing the harmonic vibrational frequencies of the optimized ground-state geometry, researchers can assign specific molecular motions, such as C=O and C-C stretches or phenyl ring deformations, to the observed spectral bands. researchgate.netmdpi.com

These theoretical calculations, when compared with experimental data, allow for a complete vibrational assignment. researchgate.net For the related molecule benzil, calculations at the B3LYP/6-31G* level have successfully predicted isotopic frequency shifts, confirming the accuracy of the computational model. researchgate.net Such analyses provide a detailed picture of the molecule's vibrational structure, which is crucial for understanding changes upon electronic excitation. The accuracy of these predictions can be enhanced by using scaling factors to account for anharmonicity. arxiv.org

Excitation Energies of Singlet and Triplet States

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Predictions

TD-DFT is a primary computational tool for investigating the excited-state properties and photophysics of molecules like this compound. mdpi.comuci.edumpg.de It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). mdpi.comresearchgate.net These theoretical predictions are fundamental to understanding a molecule's UV-Vis absorption spectrum and its subsequent de-excitation pathways, such as fluorescence and intersystem crossing. mdpi.comrutgers.edu

By applying TD-DFT to different conformers of this compound, the broad and complex nature of its experimental absorption bands can be rationalized. mdpi.com While TD-DFT is powerful, it has known limitations, particularly in accurately describing charge-transfer and double-excitation character, which can be important in complex systems. rutgers.edu For challenging cases, the choice of functional is critical, with range-separated hybrids often providing more reliable results for charge-transfer states. aps.org

Molecular Dynamics Simulations for Understanding Conformational Flexibility

To understand the dynamic behavior of this compound in different environments, molecular dynamics (MD) simulations are employed. rsc.orgrsc.org These simulations track the atomic movements over time, offering insights into the molecule's conformational flexibility and the influence of its surroundings. biorxiv.orgnih.gov

MD simulations can explore the accessible conformational space, the rates of change between different shapes, and how these dynamics impact photophysical and photochemical outcomes. researchgate.netrsc.org For example, simulations can reveal how interactions with a solvent might stabilize certain conformers, thereby influencing excited-state lifetimes and reaction pathways. rsc.orgnih.gov This approach connects the static picture from DFT optimizations with the dynamic reality of the molecule's behavior. biorxiv.org

Theoretical Studies of Reaction Mechanisms involving this compound

Computational chemistry provides powerful tools for exploring the mechanisms of photochemical reactions involving this compound. sci-hub.sesumitomo-chem.co.jp Theoretical studies can map the potential energy surfaces for reactions such as intramolecular hydrogen abstraction or photoperoxidation. researchgate.net A known reaction for this compound involves visible-light-induced insertion of molecular oxygen to form a peroxide, which can then be thermally decomposed to initiate crosslinking in polymers. researchgate.net

By calculating the energies of reactants, transition states, and products, these studies offer a detailed, atomistic view of the reaction pathway. sci-hub.sesumitomo-chem.co.jp This allows researchers to determine activation energy barriers and understand whether a reaction is likely to proceed and via which mechanism. sumitomo-chem.co.jp Such theoretical investigations are crucial for designing new applications for this compound, for instance, as a photoinitiator. researchgate.netsioc-journal.cn

Photo-peroxidation Mechanisms and Biradical Intermediates

Computational and theoretical studies, complemented by experimental observations, have elucidated the complex mechanisms of photo-peroxidation in 1,2-dicarbonyl compounds like this compound. The process is initiated by the absorption of light, typically at wavelengths greater than 400 nm, which excites the 1,2-dicarbonyl moiety to its triplet state. mdpi.comresearchgate.net

The interaction between the triplet-state diketone and ground-state molecular oxygen (³O₂) is a critical step. This interaction can proceed via two competitive pathways:

Energy Transfer: Formation of singlet oxygen (¹O₂) through energy transfer from the excited diketone. mdpi.com

Oxygen Addition: Direct addition of ³O₂ to the triplet diketone, which is a spin-allowed process, forming a 1,4-biradical intermediate. mdpi.com

Theoretical treatments support the formation of this 1,4-biradical adduct. mdpi.com Once formed, this biradical is highly reactive and can undergo scission to produce a benzoylperoxy and a benzoyl radical pair. mdpi.com While extensive research, including kinetic studies and isotopic labeling experiments, has strongly inferred the existence of the 1,4-biradical as a key precursor, direct experimental or spectroscopic evidence for this transient species has remained elusive. mdpi.com The subsequent reactions of the resulting benzoyl and benzoylperoxy radicals dictate the final product distribution, which can include the formation of peroxide structures. mdpi.comresearchgate.net In polymer matrices, such as polystyrene, the photo-peroxidation of this compound can lead to the formation of pendant benzoyl peroxide groups, which are instrumental in polymer crosslinking upon subsequent thermal or photochemical decomposition. mdpi.comresearchgate.netresearchgate.netresearchgate.net

The table below summarizes the key species and mechanistic steps involved in the photo-peroxidation of a benzil moiety, as supported by theoretical and experimental studies.

| Mechanistic Step | Reactants | Intermediates/Products | Theoretical Basis/Evidence |

| Photoexcitation | This compound (Ground State) + hν (>400 nm) | This compound (Triplet State) | UV-Vis & FTIR Spectroscopy mdpi.comresearchgate.net |

| Oxygen Interaction | This compound (Triplet State) + ³O₂ | 1,4-Biradical Adduct | Spin-allowed process, theoretical modeling mdpi.com |

| Biradical Scission | 1,4-Biradical Adduct | Benzoylperoxy Radical + Benzoyl Radical | Inferred from product analysis & kinetic studies mdpi.com |

| Product Formation | Benzoylperoxy Radical + Benzoyl Radical | Peroxide Structures | FTIR Spectroscopy, Stoichiometry of epoxidation mdpi.comqu.edu.qa |

Hydrogen Atom Transfer (HAT) Chemistry in this compound Reactions

Hydrogen Atom Transfer (HAT) is a fundamental reaction pathway in radical chemistry, and computational studies using methods like Density Functional Theory (DFT) are crucial for understanding its mechanisms. mdpi.comnumberanalytics.comchemrxiv.org In the context of reactions involving structures like this compound, particularly during its photochemical transformations in a polymer matrix, HAT plays a significant role.

When this compound is in its excited state, it can abstract a hydrogen atom from a suitable donor, such as a polymer chain (e.g., polystyrene or poly(ε-caprolactone)). qu.edu.qa This process competes with the photo-peroxidation pathway and is particularly relevant in oxygen-depleted environments. The abstraction of a hydrogen atom by the excited diketone results in the formation of a ketyl radical and a macroradical on the polymer backbone. qu.edu.qa These macroradicals can then participate in crosslinking reactions, altering the physical properties of the polymer. qu.edu.qa

DFT calculations have been instrumental in modeling the transition states and reaction energetics of HAT processes. chemrxiv.orgsonar.chresearchgate.net For instance, theoretical studies on analogous systems investigate the influence of electronic and steric factors on HAT reactivity. Calculations can determine activation energy barriers and reaction free energies, providing insight into the feasibility and kinetics of specific HAT pathways. sonar.chresearchgate.net In the reaction of N-oxyl radicals, which are analogous to the radical species that can be formed from this compound, DFT modeling shows that the transition state for HAT can be stabilized by charge transfer effects. sonar.ch The energetics of these reactions are highly dependent on the nature of the radical, the hydrogen donor, and the solvent environment. chemrxiv.orgsonar.ch

The table below outlines key parameters often determined through computational studies of HAT reactions relevant to the intermediates derived from this compound.

| Computational Parameter | Description | Significance in HAT Reactions |

| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for the HAT reaction to occur. researchgate.net | Determines the reaction rate; a lower barrier indicates a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). sonar.ch |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the mechanism and the key interactions facilitating hydrogen transfer. sonar.ch |

| Solvation Energy (ΔGsolv) | The free energy change associated with solvating the reacting species. acs.org | Affects the overall thermodynamics and kinetics of the reaction in a specific medium. chemrxiv.org |

These computational approaches allow for a detailed understanding of how radical intermediates derived from this compound can initiate HAT reactions, leading to material modifications like polymer crosslinking. qu.edu.qa

Electrochemical Behavior and Redox Properties of 1,4 Bisbenzil Derivatives

Cyclic Voltammetry (CV) Studies of 1,4-Bisbenzil and its Metal Complexes

Detailed cyclic voltammetry (CV) studies specifically focused on this compound and its simple metal complexes are not extensively documented. CV is a fundamental electrochemical technique used to investigate the reduction and oxidation processes of a substance. For a molecule like this compound, one would anticipate multiple electron transfer steps corresponding to the reduction of its four carbonyl groups. The potential at which these transfers occur and their reversibility would provide insight into the molecule's electronic structure and its suitability as a ligand for redox-active metal complexes.

Redox Potentials and Electron Transfer Processes

Without experimental data, the specific redox potentials for this compound remain undetermined. In related diketone compounds, the reduction potentials are influenced by the degree of conjugation and the electronic nature of substituents. For this compound, the two benzil (B1666583) moieties are linked through a central benzene (B151609) ring, creating an extended π-system. This conjugation is expected to influence the ease of electron transfer. The process would likely involve sequential one-electron additions to the carbonyl groups, leading to the formation of radical anions and subsequently dianions. The separation between these reduction waves in a cyclic voltammogram would indicate the degree of electronic communication between the two benzil units.

Influence of Substituents on Electrochemical Activity

The electrochemical properties of organic molecules can be systematically tuned by adding substituent groups. Electron-donating groups (like alkyl or alkoxy groups) on the phenyl rings of this compound would be expected to make reduction more difficult (shifting redox potentials to more negative values). Conversely, electron-withdrawing groups (such as nitro or cyano groups) would facilitate reduction, shifting the potentials to more positive values. While this is a general principle in electrochemistry, specific studies quantifying these effects for this compound derivatives are not available.

Electrocatalytic Applications of this compound Metal Complexes

The structure of this compound, with its multiple coordination sites, makes it a potential candidate for creating dinuclear or polynuclear metal complexes. Such complexes are of interest in catalysis, as multiple metal centers can cooperate in activating and transforming substrates.

Carbon Dioxide Reduction Catalysis

Metal complexes are widely studied as catalysts for the electrochemical reduction of CO2 to valuable products like carbon monoxide (CO), formic acid, or methane. The efficiency and product selectivity of these catalysts depend on the metal center and the ligand environment. A dinuclear complex of this compound could theoretically bind and activate a CO2 molecule between the two metal centers. However, there are no specific reports of this compound metal complexes being employed for this purpose. Research in this area tends to focus on other ligands such as bipyridines, porphyrins, and phthalocyanines complexed with metals like rhenium, ruthenium, cobalt, and iron.

Mechanistic Insights into Electrocatalytic Pathways

Understanding the mechanism of electrocatalysis is crucial for designing more efficient catalysts. For CO2 reduction, this often involves the initial reduction of the metal complex, followed by binding of CO2 and subsequent electron and proton transfer steps. In the context of a hypothetical this compound-based catalyst, mechanistic studies would involve techniques like in-situ spectroelectrochemistry to identify key intermediates, such as a metal-CO2 adduct or a metal-CO species. Without experimental evidence of catalytic activity, any proposed mechanism for a this compound complex remains purely speculative.

Advanced Materials Science Applications of 1,4 Bisbenzil

Polymer Chemistry and Crosslinking Applications

1,4-Bisbenzil serves as an efficient low-molecular-weight additive for modifying a variety of polymers. mdpi.com Its primary application in this domain is to induce crosslinking, thereby enhancing the mechanical and thermal properties of the base polymer.

A notable application of this compound is the crosslinking of polystyrene (PS) films through a two-step process that utilizes both visible light and heat. researchgate.netresearchgate.net This method offers a convenient route for modifying polymer chains. dntb.gov.ua

The process begins by doping a polystyrene film with this compound. researchgate.net In the first step, the film is irradiated with visible light at wavelengths greater than 400 nm in the presence of atmospheric oxygen. researchgate.netresearchgate.net This irradiation specifically targets the n→π* absorption band of the benzil (B1666583) (BZ) moiety, a wavelength where the resulting peroxide product does not absorb. mdpi.comresearchgate.netresearchgate.net This selective absorption initiates a photochemical reaction. researchgate.net

The second step involves the thermal treatment of the photoperoxidized polystyrene. researchgate.netresearchgate.net The heat decomposes the newly formed peroxide groups, generating reactive macroradicals that are responsible for the formation of crosslinks between the polymer chains. researchgate.netresearchgate.net This dual-stage approach allows for spatial and temporal control over the crosslinking process. The gel content in the final crosslinked film can exceed 80% by weight, indicating a high degree of network formation. researchgate.netresearchgate.net While crosslinking is the primary outcome, a small amount of polymer degradation occurs simultaneously. researchgate.net

Table 1: Two-Step Crosslinking Process of Polystyrene with this compound

| Step | Process | Conditions | Mechanism |

| 1 | Photo-peroxidation | Irradiation with visible light (λ > 400 nm) in the presence of oxygen. researchgate.netresearchgate.net | Light causes molecular oxygen to insert between the carbonyl groups of the 1,2-dicarbonyl moiety in this compound, forming peroxide structures. researchgate.netresearchgate.net |

| 2 | Thermal Crosslinking | Subsequent heating of the irradiated film. researchgate.netresearchgate.net | Pendant benzoyl peroxide groups are thermally decomposed to form acyloxy macroradicals, which induce crosslinking. researchgate.netresearchgate.net |

The fundamental mechanism enabling the crosslinking process is the photo-peroxidation of the this compound molecule within the polymer matrix. mdpi.comresearchgate.net When irradiated with visible light (λ > 400 nm) in an aerated environment, the benzil (BZ) structures within this compound are converted almost quantitatively into benzoyl peroxide (BP) structures. mdpi.comresearchgate.netresearchgate.net

This transformation involves the insertion of a molecular oxygen molecule between the two carbonyl groups of one of the 1,2-dicarbonyl units of this compound. researchgate.net The resulting peroxide can then be decomposed by absorbing another photon, which forms acyloxy radicals that can add to the aromatic ring of the polystyrene chain. researchgate.net The remaining 1,2-dicarbonyl group on the same this compound molecule can then undergo a similar photo-peroxidation, resulting in a polystyrene chain with pendant benzoyl peroxide moieties. researchgate.net The formation of these benzoyl peroxides can be monitored using FTIR spectroscopy, which shows a decrease in the dicarbonyl absorption band (around 1675 cm⁻¹) and an increase in the peroxide absorption bands (around 1770 and 1793 cm⁻¹). mdpi.com This photochemical transformation is a key step, as the direct thermal decomposition of low-molecular-weight benzoyl peroxide doped into polymer films typically leads to a decrease in polymer molecular weight, whereas the decomposition of these pendant BP groups is an efficient method for crosslinking. mdpi.comdntb.gov.ua This process has been studied in various polymer matrices, including polystyrene, poly(methyl methacrylate), poly(ε-caprolactone), and polylactide. mdpi.comqu.edu.qa

The crosslink density, a critical parameter that dictates the final properties of the polymer network, can be effectively controlled. The density of crosslinks, defined as the concentration of crosslinks at junction points, can be estimated by swelling experiments. mdpi.comresearchgate.net The degree of crosslinking is influenced by factors such as the concentration of the this compound dopant, the intensity of the light used for irradiation, and the duration and temperature of the subsequent thermal treatment. qu.edu.qarubbernews.com For instance, in studies with related systems, increasing the concentration of the sensitizer (B1316253) was shown to increase the glass transition temperature, indicating a higher crosslink density. nih.gov

This controlled crosslinking offers a pathway to functionalized polymer films. The radicals generated during the process can be utilized for more than just crosslinking. Free radicals from the covalently attached benzoyl peroxide groups can initiate the grafting of new monomers onto the polymer backbone. researchgate.netdntb.gov.ua Furthermore, by using radiation filtered through masks, it is possible to create patterned polymer surfaces, demonstrating the potential for microfabrication applications. researchgate.netdntb.gov.ua

The versatility of the benzil-peroxide chemistry extends to the creation of photodegradable polymer networks. researchgate.netdntb.gov.ua For example, a copolymer of phenyl vinyl ketone and 4-vinylbenzil can be crosslinked through the same photo-peroxidation and thermal decomposition process. researchgate.net The resulting crosslinked network can then be irradiated at a different wavelength (e.g., 366 nm), causing cleavage of the poly(phenyl vinyl ketone) chains between the crosslink junctions via a Norrish type II reaction. researchgate.netresearchgate.net This process, known as polymer network decrosslinking, makes the material a candidate for novel photoresist technologies. researchgate.net

The radicals generated from the pendant benzoyl peroxide groups are also effective initiators for grafting processes. researchgate.netdntb.gov.ua For instance, a copolymer containing pendant benzil groups can be photochemically transformed to have pendant benzoyl peroxide groups. researchgate.net Subsequent UV irradiation can then be used to graft other monomers, such as methyl methacrylate, onto the original polymer backbone. researchgate.net The efficiency of this grafting process can be controlled by the irradiation time and the concentration of the peroxide groups in the copolymer. researchgate.net

Control of Crosslink Density and Subsequent Functionalization of Polymer Thin Films

Organic Light-Emitting Materials and Devices

Beyond polymer modification, the bisbenzil framework is a key structural motif in the design of advanced organic light-emitting materials.

Researchers have successfully developed purely organic molecules that exhibit room-temperature phosphorescence (RTP) using bisbenzil frameworks. mdpi.combeilstein-journals.org These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), security inks, and bio-imaging, offering an alternative to traditional heavy-metal-based phosphorescent materials. mdpi.combeilstein-journals.org

New RTP materials, including fluorinated and non-fluorinated bisbenzil derivatives, have been synthesized through a straightforward oxidation of common bistolane derivatives using a PdCl₂/DMSO catalyst system. mdpi.comresearchgate.net These bisbenzil derivatives, when dissolved in solvents like toluene (B28343) at room temperature, exhibit both fluorescence and phosphorescence. beilstein-journals.org The photoluminescence spectra typically show fluorescence bands around 400 nm and phosphorescence bands at longer wavelengths, around 560 nm. beilstein-journals.org The ability of these molecules to emit phosphorescence at room temperature is attributed to efficient intersystem crossing (ISC), a process that populates the triplet excited state from the singlet excited state. beilstein-journals.org The benzil structure itself is known to have a high ISC quantum yield. researchgate.net Studies on the excited-state dynamics of these molecules have identified clear RTP emissions with lifetimes on the microsecond timescale. mdpi.comresearchgate.net

Table 2: Photophysical Properties of Bisbenzil-Based Molecules in Toluene (25 °C)

| Compound Type | Emission Type | Maximum Wavelength (λ_PL) | Key Feature |

| Bisbenzil Derivatives | Fluorescence | ~393–412 nm | Radiative deactivation from the lowest singlet (S₁) excited state. beilstein-journals.org |

| Bisbenzil Derivatives | Phosphorescence | ~514–569 nm | Radiative deactivation from the triplet (T₁) excited state, enabling RTP. beilstein-journals.org |

Applications in Organic Light-Emitting Diodes (OLEDs) and Bio-imaging

The development of pure organic molecules that exhibit room-temperature phosphorescence is a significant area of research due to their potential applications in biomedical diagnostics, bio-imaging, and as organic light-emitting diodes (OLEDs). beilstein-journals.org this compound and its derivatives have emerged as promising candidates in this field. These compounds are attractive alternatives to traditional transition-metal-based phosphors because they are abundant and non-toxic. beilstein-journals.org

Research into the photophysical properties of fluorinated and non-fluorinated bisbenzil derivatives has shown that these molecules can emit both fluorescence and phosphorescence at room temperature. beilstein-journals.org In toluene solutions, bisbenzil derivatives display fluorescence with a photoluminescence peak at approximately 393–397 nm and phosphorescence with a peak around 551–569 nm. beilstein-journals.org The ability to generate phosphorescence is crucial for OLEDs, as it allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. beilstein-journals.org

Further studies on the excited-state dynamics have confirmed that bisbenzil derivatives exhibit clear room-temperature phosphorescence with lifetimes in the microsecond range. researchgate.net A patent has also described the use of a compound synthesized from this compound and 5,6-diamino-1,10-phenanthroline (B61705) as a component in OLEDs. google.com This material, which has a high thermal decomposition temperature of 495°C and shows blue-green emission in its solid state, can function as an emissive layer, an electron transport layer, a hole-blocking layer, or a host material for a dopant in an OLED device. google.com

Table 1: Photoluminescence (PL) Data for Bisbenzil Derivatives

This table summarizes the photophysical properties of bisbenzil derivatives in toluene at 25°C, indicating their potential for light-emitting applications.

| Compound Type | Fluorescence λPL (nm) | Phosphorescence λPL (nm) |

| Bisbenzil Derivatives | 393–397 | 551–569 |

Source: beilstein-journals.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds or van der Waals forces. mdpi.comresearchgate.net A key area within this field is host-guest chemistry, where a larger "host" molecule forms a complex with a smaller "guest" molecule. mdpi.comthno.org These interactions are highly selective and can be engineered for specific functions, making them valuable for creating advanced materials. nih.gov The design of porous host networks allows for the capture and entrapment of guest molecules, with applications in separation technology, catalysis, and nanoscale patterning. mdpi.comresearchgate.net

This compound has been successfully utilized as a key building block in the synthesis of complex host compounds. A notable example is the construction of a 2,4,5-trisubstituted imidazole-based cationic polymeric network, designated SCU-CPN-4. acs.orgacs.org This material was synthesized through a polycondensation reaction between this compound and 1,3,5-tris(p-formylphenyl)benzene (B54969) (TFP). acs.orgacs.org Following the initial polymerization, the imidazole (B134444) moieties within the network underwent quaternization with methyl iodide to introduce the cationic ion-exchange sites necessary for its function. acs.orgacs.org

The host-guest chemistry of materials derived from this compound is exemplified by the performance of the SCU-CPN-4 polymer. This cationic network was specifically designed for the selective removal of the pertechnetate (B1241340) anion (99TcO4–), a significant challenge in the management of nuclear waste. acs.orgacs.org The structure of SCU-CPN-4 provides not only high resistance to strongly basic conditions but also a strong affinity for TcO4–, driven by enhanced hydrophobicity compared to other anion-exchange materials. acs.org This tailored design results in exceptional molecular recognition and selective entrapment of the target guest ion. acs.org

The unique properties of host compounds derived from this compound have led to direct applications in advanced separation technologies. The SCU-CPN-4 polymer has demonstrated a record-high uptake selectivity and rapid sorption kinetics for removing 99TcO4– from simulated high-level alkaline nuclear waste. acs.org This makes it a highly promising material for environmental remediation in the nuclear industry. acs.org

In a different application, this compound is used as a visible-light-activated crosslinking agent for polystyrene films. acs.orgresearchgate.net This process can be used to create photoderivatized polymer thin films on surfaces, such as those of quartz crystal microbalance (QCM) instruments. These functionalized surfaces can then serve as robust and biocompatible sensor platforms for monitoring biomolecular interactions, such as those between carbohydrates and proteins, in real time. acs.org Additionally, chromatographic methods have been developed for the analysis and separation of this compound derivatives like 1,4-bis(4-chlorobenzoyl)benzene, highlighting its relevance in analytical separation technologies. sielc.com

Table 2: Performance of SCU-CPN-4 in Selective Anion Removal

This table showcases the effectiveness of the this compound-based polymer in separation applications, particularly for radioactive waste cleanup.

| Parameter | Value/Observation | Reference |

| Target Guest Ion | Pertechnetate (99TcO4–) | acs.orgacs.org |

| Application | Cleanup of alkaline nuclear waste | acs.org |

| Key Features | High base-resistance, High uptake selectivity, Fast sorption kinetics | acs.org |

| Performance | Record high selectivity in simulated waste streams | acs.org |

Molecular Recognition and Selective Guest Entrapment

Other Emerging Applications and Potential Research Directions

This compound is classified as a chemical for professional manufacturing and research laboratory use. calpaclab.com A significant industrial application is its use as a photoinitiator and crosslinking agent. researchgate.net When doped into polystyrene films, this compound can be activated by visible light to induce crosslinking, a process that enhances the polymer's properties. researchgate.netmdpi.comresearchgate.net This method is efficient and relies on a two-step mechanism involving photo-peroxidation followed by thermal treatment. researchgate.netresearchgate.net

In the realm of advanced materials synthesis, this compound serves as a precursor. It is used in the synthesis of sulfonated, phenylated poly(phenylene)s, which are being developed as fluorine-free, hydrocarbon-based membranes for electrochemical energy devices like hydrogen fuel cells. sfu.ca

While not typically a direct component of final pharmaceutical products, this compound's role as a versatile chemical reagent makes it relevant to the broader chemical and pharmaceutical manufacturing sectors. researchgate.netnouryon.com The chemistries involved in its reactions, such as its use in forming complex heterocyclic structures for OLEDs google.com, are foundational in the synthesis of a wide variety of organic molecules. The use of related diketones and peroxides is common in polymer and organic synthesis, which are core technologies in the pharmaceutical industry for creating everything from drug delivery vehicles to active pharmaceutical ingredients (APIs). nouryon.comchemicals.co.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.